molecular formula C10H17NO2 B11907838 Ethyl 6-azaspiro[2.5]octane-1-carboxylate

Ethyl 6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B11907838
M. Wt: 183.25 g/mol
InChI Key: MSYHIJNSNXQIQS-UHFFFAOYSA-N
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Description

Ethyl 6-azaspiro[25]octane-1-carboxylate is a chemical compound known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-azaspiro[2.5]octane-1-carboxylate typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common method involves the reaction of cyclopentanone with ethylamine under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-azaspiro[2.5]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Ethyl 6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

Ethyl 6-azaspiro[2.5]octane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethyl ester group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 6-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-7-10(8)3-5-11-6-4-10/h8,11H,2-7H2,1H3

InChI Key

MSYHIJNSNXQIQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCNCC2

Origin of Product

United States

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